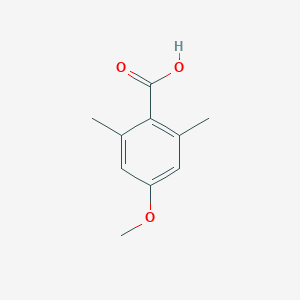

2,6-Dimethyl-4-methoxybenzoic acid

説明

2,6-Dimethyl-4-methoxybenzoic acid is a member of benzenes and a carbonyl compound . It has a molecular formula of C10H12O3 and a molecular weight of 180.2 .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12O3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the searched resources, similar compounds often undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用

Synthesis and Biological Activity

One area of interest is the synthesis of new chemical compounds for potential biological applications. For example, the synthesis of new 1,3-oxazepine derivatives from new Schiff bases highlights a methodology where derivatives of 2,6-Dimethyl-4-methoxybenzoic acid could be utilized in creating compounds with possible antibiotic properties. These compounds were synthesized through a series of reactions starting from precursors including 2-methoxybenzoic acid derivatives, showcasing their utility in generating biologically active molecules (Abood, 2010).

Organic Synthesis

Another aspect involves its role in organic synthesis. The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, from 4-amino-2-hydroxybenzoic acid through a series of reactions, including methylation with dimethyl sulfate, highlights the broader utility of methoxybenzoic acid derivatives in pharmaceutical synthesis (Wang Yu, 2008).

Materials Science

In materials science, the encapsulation of flavor molecules such as 4-hydroxy-3-methoxybenzoic acid into layered inorganic nanoparticles for controlled release demonstrates an innovative application. This study successfully intercalated the flavoring agent into layered double hydroxide, producing nanohybrids with potential for controlled flavor release in food technology (Hong, Oh, & Choy, 2008).

Chemical Characterization

Chemical characterization and analysis techniques also benefit from derivatives of this compound. Studies on the electroorganic synthesis of new benzofuro[2,3-d]pyrimidine derivatives via electrochemical oxidation demonstrate the versatility of methoxybenzoic acid derivatives in facilitating novel chemical syntheses (Nematollahi & Goodarzi, 2002).

Potential Anti-Tumour Agents

Finally, the synthesis and characterization of new polyureas derived from 4-(4′-Methoxyphenyl)urazole, prepared from 4-methoxybenzoic acid, underscore the role of such derivatives in developing novel materials with potential applications in medicine and drug delivery systems (Mallakpour, Hajipour, & Raheno, 2002).

Safety and Hazards

作用機序

Target of Action

It’s known that benzylic compounds typically interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds, in general, are known to undergo reactions at the benzylic position . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation, amination, halogenation, and c–c bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant .

Result of Action

Benzylic compounds are known to have various biological effects depending on their specific structures and targets .

Action Environment

The action of 2,6-Dimethyl-4-methoxybenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry, well-ventilated area away from heat sources . Its stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other compounds .

生化学分析

Biochemical Properties

2,6-Dimethyl-4-methoxybenzoic acid plays a role in several biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its hydroxylation and subsequent metabolism. Additionally, this compound can bind to proteins and other biomolecules, influencing their function and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. The compound can also impact gene expression by modulating the activity of transcription factors. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, this compound can inhibit the activity of certain kinases, affecting phosphorylation events and downstream signaling pathways. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s involvement in these metabolic pathways can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution within the body. These interactions are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

4-methoxy-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWRERVOFRPXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297647 | |

| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37934-89-7 | |

| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37934-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-anilino-N'-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B371423.png)

![5-{3-Chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371426.png)

![1-[3-(4-Chlorophenyl)acryloyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B371429.png)

![(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B371435.png)

![1-(3-Chlorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine](/img/structure/B371437.png)

![3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone](/img/structure/B371439.png)

![(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B371442.png)

![2-[(4-bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B371443.png)

![2-{[(3-Methylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B371444.png)